![molecular formula C6H4BrN3 B6358697 2-Bromo-3H-imidazo[4,5-c]pyridine CAS No. 1557344-85-0](/img/structure/B6358697.png)

2-Bromo-3H-imidazo[4,5-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

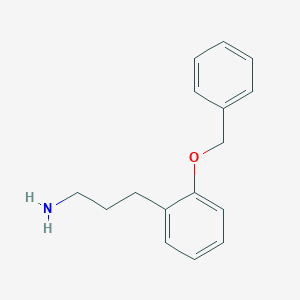

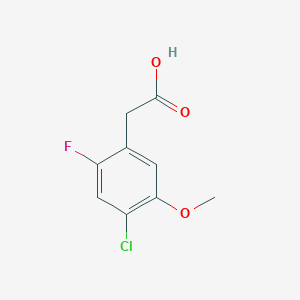

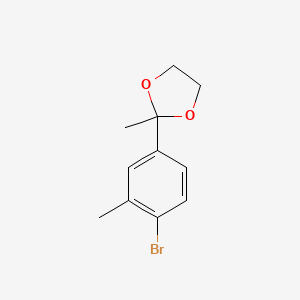

“2-Bromo-3H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are structural analogs of purine bases, such as adenine and guanine . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazopyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including 2-Bromo-3H-imidazo[4,5-c]pyridine, have shown significant inhibitory performance against mild steel corrosion. This is particularly relevant in acidic environments, where these compounds act as mixed-type inhibitors. Their effectiveness is supported by a combination of experimental methods and computational approaches like Density Functional Theory and Molecular Dynamic simulation (Saady et al., 2021).

Anticancer and Antimicrobial Activity : Certain derivatives of this compound have been synthesized and evaluated for their potential anticancer and antimicrobial activities. Some compounds within this category have demonstrated significant activity against breast cancer cell lines and also displayed antibacterial and antifungal properties (Shelke et al., 2017).

Synthesis of Fluorescent Compounds : The microwave-assisted C-2 direct alkenylation of 3H-imidazo[4,5-b]pyridine has been used to synthesize compounds with notable fluorescence quantum yields and remarkable solvatofluorochromic properties. This indicates potential applications in the development of new fluorescent materials or probes (Baladi et al., 2016).

Molecular Structure Analysis : Studies on the molecular structure and intermolecular interactions of this compound derivatives contribute to understanding their physical and chemical properties. This information is crucial for applications in material science and pharmaceuticals (Hjouji et al., 2016).

Synthesis of Potential Tyrosyl-tRNA Synthetase Inhibitors : The development of novel 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored for their potential as tyrosyl-tRNA synthetase inhibitors. This has implications for the development of new therapeutic agents, particularly in the field of antibiotic development (Jabri et al., 2023).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Bromo-3H-imidazo[4,5-c]pyridine are Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and it plays a significant role in controlling the cell’s progression from the G1 phase to the S phase .

Mode of Action

This compound interacts with its targets by inhibiting the activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with its targets is a result of a series of chemical reactions, including Michael addition and intramolecular cyclization .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to the arrest of cell division, thereby inhibiting the proliferation of cancer cells . Additionally, the compound can influence the NF-kappaB pathway, which plays a crucial role in immune response, inflammation, and cell survival .

Pharmacokinetics

The compound’s imidazopyridine core can improve selectivity, pharmacokinetics, and metabolic stability, reducing potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and proliferation . By targeting and inhibiting CDK2, the compound can disrupt the normal cell cycle, leading to the potential arrest of cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Biochemische Analyse

Biochemical Properties

Imidazopyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazopyridine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes . It’s plausible that 2-Bromo-3H-imidazo[4,5-c]pyridine may have similar interactions.

Cellular Effects

Imidazopyridine derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Imidazopyridine derivatives have been reported to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-bromo-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQLJTDBXNRPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)

![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)